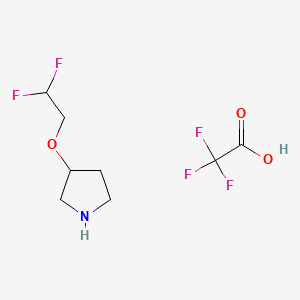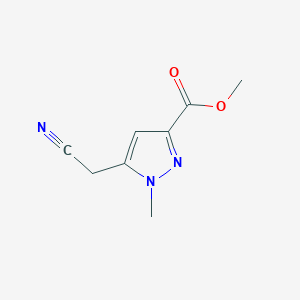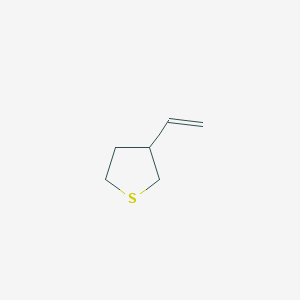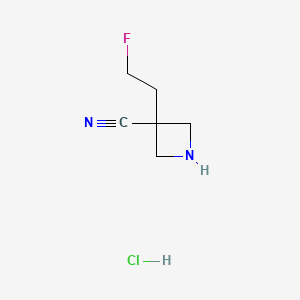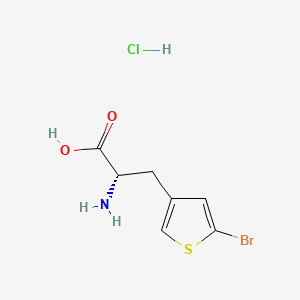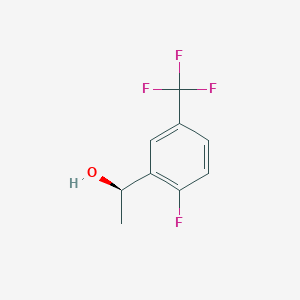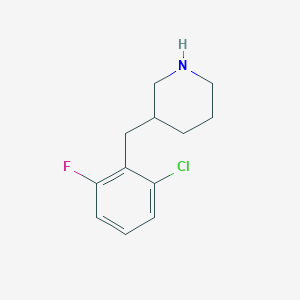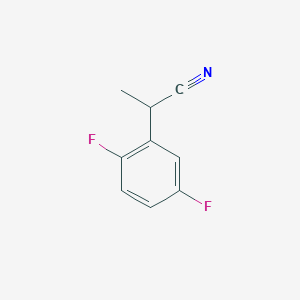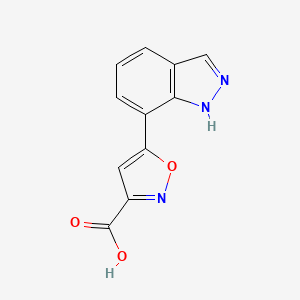![molecular formula C16H23NO B13588772 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde typically involves the reaction of a cyclohexane derivative with a pyridine derivative under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carbaldehyde: A simpler aldehyde derivative of cyclohexane.
Pyridine-3-carbaldehyde: An aldehyde derivative of pyridine.
4-Propylcyclohexane-1-carbaldehyde: A similar compound with a propyl group on the cyclohexane ring.
Uniqueness
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is unique due to the combination of a cyclohexane ring, a pyridine ring, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
4-propyl-1-(pyridin-3-ylmethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C16H23NO/c1-2-4-14-6-8-16(13-18,9-7-14)11-15-5-3-10-17-12-15/h3,5,10,12-14H,2,4,6-9,11H2,1H3 |
Clé InChI |
FNUYAHSXRIKLMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(CC2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


